molecular formula C12H19NO2 B2398350 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline CAS No. 1016711-52-6

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline

Cat. No.: B2398350
CAS No.: 1016711-52-6
M. Wt: 209.289
InChI Key: GCMRPPMHAHJIIQ-UHFFFAOYSA-N
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Description

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, featuring a propan-2-yloxyethoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline typically involves the reaction of 3-nitrobenzyl chloride with 2-(propan-2-yloxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the intermediate 3-{[2-(Propan-2-yloxy)ethoxy]methyl}nitrobenzene. This intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(Methoxy)ethoxy]methyl}aniline
  • 3-{[2-(Ethoxy)ethoxy]methyl}aniline
  • 3-{[2-(Butoxy)ethoxy]methyl}aniline

Uniqueness

3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-(2-propan-2-yloxyethoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(2)15-7-6-14-9-11-4-3-5-12(13)8-11/h3-5,8,10H,6-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMRPPMHAHJIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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